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Compound of Interest |

Compound Name: 3-Chloro-2-(methylsulfanyl)phenol
CAS No.: 406935-22-6
Cat. No.: B3351916

CAS Registry Number: 406935-22-6 Molecular Formula: C7H7CIOS Molecular Weight: 174.65
g/mol

Nomenclature & Chemical Identity

Precise nomenclature is the bedrock of chemical communication. For 3-Chloro-2-
(methylsulfanyl)phenol, the name is constructed based on the 2013 IUPAC
recommendations, prioritizing the principal functional group and minimizing locant numbers.

Systematic Derivation

The nomenclature follows a strict hierarchy of operations:

o Principal Functional Group (Suffix): The hydroxyl group (-OH) attached to the benzene ring
takes priority, designating the parent structure as phenol.[1] The carbon atom bonded to the -
OH is automatically assigned position C1.

o Substituent Identification:
o Chloro: A chlorine atom substituent.[2][3]

o Methylsulfanyl: A -S-CHs group (historically "methylthio™). IUPAC prefers methylsulfanyl to
explicitly denote the sulfur linkage.
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» Numbering (Locants): The ring is numbered to give the lowest possible locant set to

substituents.

o Path A (Clockwise): -OH (1), -SMe (2), -CI (3). Set: 1, 2, 3.

o Path B (Counter-clockwise): -OH (1), -CI (5), -SMe (6). Set: 1, 5, 6.
o Decision: Path A is chosen (2 < 5).

» Alphabetization: Substituents are listed alphabetically (ignoring prefixes like di-, tri-, but
counting the 'c' in chloro and 'm' in methyl). Chloro precedes Methylsulfanyl.[4]

Final IUPAC Name: 3-Chloro-2-(methylsulfanyl)phenol

Structural Visualization (DOT)

The following diagram illustrates the priority rules and spatial arrangement.

Position 2: Position 3: Alphabetical Ordering
-SCH3 -Cl (C before M)

Ortho substituti
sttt g (1\cthyisulfanyl) )
Parent: Phenol Root Structure - Full IUPAC Name:
(C1 Priority) @ 3-Chloro-2-(methylsulfanyl)phenol

Vicinal substitution

Click to download full resolution via product page

Figure 1: Logical derivation of the IUPAC name based on substituent priority and locant

minimization.

Chemoinformatics & Physical Properties

Understanding the physicochemical profile is critical for applications in drug discovery,
particularly regarding lipophilicity and hydrogen bonding potential.
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Property Value | Description Significance in Research

Indicates moderate
LogP (Predicted) ~2.8-3.1 lipophilicity; suitable for CNS

drug scaffolds.

The ortho-SMe group may
form an intramolecular H-bond

with the phenol OH, slightly

pKa (Predicted) ~8.5-9.0 ) ) o
increasing acidity compared to
unsubstituted phenol (pKa
9.95).
H-Bond Donors 1 The phenolic hydroxyl.
The oxygen (OH) and the
H-Bond Acceptors 2

sulfur (SMe).

Typical for ortho-substituted
Colorless to pale yellow

Appearance o phenols with low melting
liquid/oil )
points.
VORCVBCBFKNSLT- Unique digital identifier for
InChl Key i )
UHFFFAOYSA-N database integration.

Synthetic Methodology (High-Fidelity Protocol)

Direct electrophilic substitution on 3-chlorophenol is often non-selective. For high-purity
synthesis required in pharmaceutical research, a Directed Ortho-Metalation (DoM) strategy is
the gold standard. This method exploits the synergistic directing effects of the oxygen and
chlorine atoms to selectively functionalize the C2 position.

Reaction Pathway

The synthesis involves protecting the phenol, lithiating at the C2 position (sandwiched between
two directing groups), and quenching with a sulfur electrophile.
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Figure 2: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.
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Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using
anhydrous solvents.

Step 1: Phenol Protection (MOM Ether Formation)
 Dissolve 3-chlorophenol (10 mmol) in anhydrous DCM (30 mL) at 0°C.

e Add DIPEA (15 mmol) followed by dropwise addition of chloromethyl methyl ether (MOM-CI)
(12 mmol). Caution: MOM-Cl is a carcinogen.

 Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.
[5][6] Yields 1-chloro-3-(methoxymethoxy)benzene.

Step 2 & 3: Lithiation and Sulfenylation

Dissolve the protected intermediate (5 mmol) in anhydrous THF (20 mL) and cool to -78°C
(dry ice/acetone bath).

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

o Mechanism:[7] The MOM group and the Cl atom both acidify the C2 proton, ensuring
exclusive deprotonation at this position.

Stir at -78°C for 1 hour.

Add Dimethyl disulfide (MeSSMe) (1.5 eq) dropwise.

Allow the mixture to warm to room temperature slowly over 2 hours.

Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[8]
Step 4: Deprotection
e Dissolve the crude residue in Methanol (10 mL).

e Add 6M HCI (2 mL) and reflux for 1 hour.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://patents.google.com/patent/WO2001083417A1/en
https://patents.google.com/patent/EP1280752B1/en
https://www.chemsynthesis.com/base/chemical-structure-5278.html
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Neutralize with NaHCOs, extract, and purify via silica gel flash chromatography
(Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 3-Chloro-2-(methylsulfanyl)phenol scaffold serves as a high-value "fragment” in
medicinal chemistry.

Bioisosterism & Scaffold Hopping

 Intramolecular Hydrogen Bonding: The sulfur atom at the ortho position can accept a
hydrogen bond from the phenol -OH. This "locks" the conformation of the molecule,
mimicking planar bicyclic heterocycles (like benzofuran or indole) but with different solubility
properties.

o Metabolic Stability: The chlorine at C3 blocks metabolic hydroxylation at that position, while
the SMe group provides a soft nucleophilic center that can be oxidized to sulfoxides (S=0) or
sulfones (O=S=0) in vivo, offering a tunable polarity switch during lead optimization.

Precursor Utility

This compound is a specific precursor for:
o Benzoxathiole derivatives: Cyclization between the OH and SMe groups.

o Agrochemicals: Many herbicides utilize substituted thiophenols to inhibit specific plant
enzymes (e.g., HPPD inhibitors).

» Kinase Inhibitors: The phenol moiety often mimics the ATP adenine ring in kinase binding
pockets, forming key hinge-region interactions.

References

 International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of
Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).
Cambridge: The Royal Society of Chemistry. [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3351916?utm_src=pdf-body
https://iupac.org/what-we-do/books/bluebook/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in
synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. [Link]

e Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford
University Press.

e PubChem. (n.d.). Compound Summary for 3-Chloro-2-methylthiophenol (Analogous Search).
National Library of Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]
e 2. chem.libretexts.org [chem.libretexts.org]

e 3. CAS 2037-31-2: 3-Chlorothiophenol | CymitQuimica [cymitquimica.com]

e 4. 3-Chloro-2-(methylsulfanyl)phenol [sigmaaldrich.com]

e 5. W02001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents
[patents.google.com]

e 6. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents
[patents.google.com]

e 7. chemsynthesis.com [chemsynthesis.com]

e 8. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Technical Monograph: 3-Chloro-2-
(methylsulfanyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3351916#iupac-name-for-3-chloro-2-methylsulfanyl-
phenol]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubs.acs.org/doi/10.1021/cr00103a007
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b3351916?utm_src=pdf-custom-synthesis
https://www.slideshare.net/slideshow/pharmaceutical-applications-of-phenol-and-their-derivatives/47158198
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_17%3A_Alcohols_and_Phenols/17.01_Naming_Alcohols_and_Phenols
https://cymitquimica.com/cas/2037-31-2/
https://www.sigmaaldrich.com/GB/en/product/aobchem/aob640095229?context=bbe
https://patents.google.com/patent/WO2001083417A1/en
https://patents.google.com/patent/WO2001083417A1/en
https://patents.google.com/patent/EP1280752B1/en
https://patents.google.com/patent/EP1280752B1/en
https://www.chemsynthesis.com/base/chemical-structure-5278.html
https://patents.google.com/patent/EP3154924B1/en
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/product/b3351916#iupac-name-for-3-chloro-2-methylsulfanyl-phenol
https://www.benchchem.com/product/b3351916#iupac-name-for-3-chloro-2-methylsulfanyl-phenol
https://www.benchchem.com/product/b3351916#iupac-name-for-3-chloro-2-methylsulfanyl-phenol
https://www.benchchem.com/product/b3351916#iupac-name-for-3-chloro-2-methylsulfanyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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